molecular formula C10H12O2 B077073 Methyl 2,6-dimethylbenzoate CAS No. 14920-81-1

Methyl 2,6-dimethylbenzoate

Cat. No. B077073
M. Wt: 164.2 g/mol
InChI Key: XJMULMWDHLJUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04609395

Procedure details

A solution of 10 g of 2,6-dimethylbenzoic acid in 22 g thionyl chloride was stirred at reflux temperature for 2 hours. Removal of the excess thionyl chloride afforded the crude acid chloride as a yellow oil. This intermediate was added to a stirred solution of 4 mL of methanol in 10.8 mL pyridine at 65°-70° C. After completion of the addition, the resulting mixture was stirred at room temperature for 2 hours and then poured into 75 mL ice-water. The aqueous layer was extracted with four 50-mL portions of ether and the combined organic extracts were backwashed with saturated sodium bicarbonate solution, 5% aqueous hydrochloric acid, and water. Drying and evaporation of the solvent gave a pale yellow oil which was purified by bulb-to-bulb distillation (40°-50° C., 0.5 mm Hg) to afford 9.5 g of pure 2,6-dimethylbenzoic acid, methyl ester as a colorless liquid; IR (film) 1725 cm-1 ; NMR(CDCl3) δ 2.3 (s, 6H), 3.9 (s, 3H), 7.0-7.4 (m, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10.8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].[CH3:12]O>S(Cl)(Cl)=O.N1C=CC=CC=1>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([O:6][CH3:12])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
22 g
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
Quantity
10.8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
ice water
Quantity
75 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Removal of the excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
afforded the crude acid chloride as a yellow oil
ADDITION
Type
ADDITION
Details
After completion of the addition
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with four 50-mL portions of ether
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a pale yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by bulb-to-bulb distillation (40°-50° C., 0.5 mm Hg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=O)OC)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.